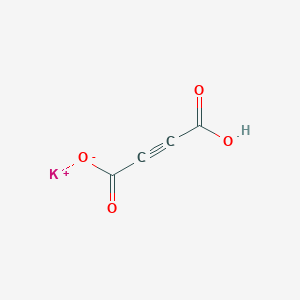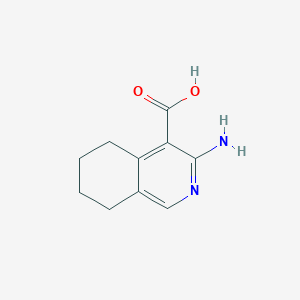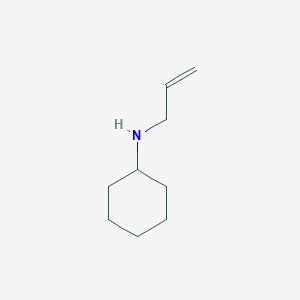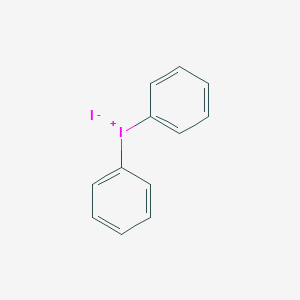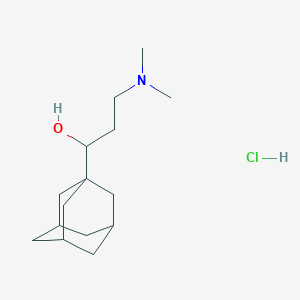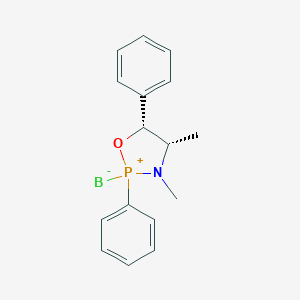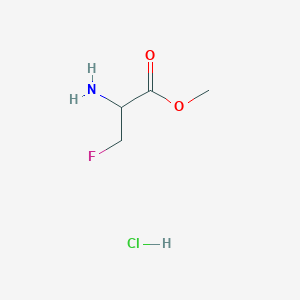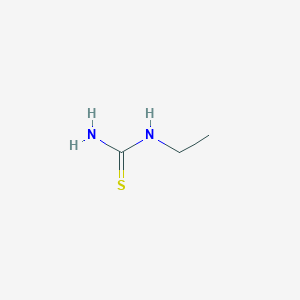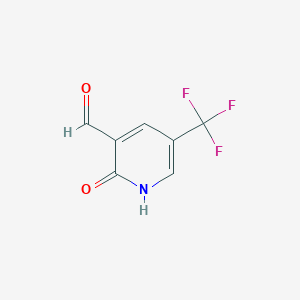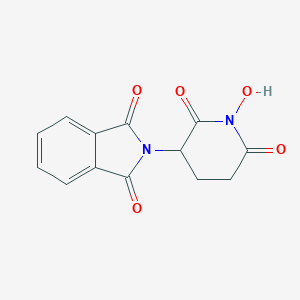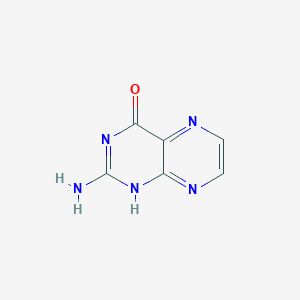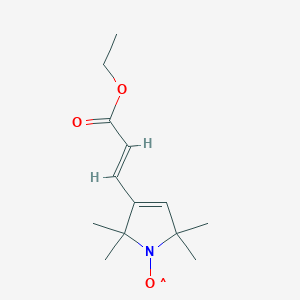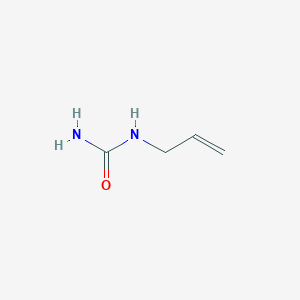![molecular formula C7H12ClNO3 B145728 2-[(2-Chloroacetyl)-methylamino]butanoic acid CAS No. 138062-77-8](/img/structure/B145728.png)
2-[(2-Chloroacetyl)-methylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroacetyl)-methylamino]butanoic acid, also known as Gabaculine, is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and Gabaculine's ability to inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function.
Mechanism Of Action
2-[(2-Chloroacetyl)-methylamino]butanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[(2-Chloroacetyl)-methylamino]butanoic acid increases GABA levels, leading to increased inhibition in the central nervous system. This increased inhibition can have a variety of effects on behavior and physiology, depending on the specific brain regions and pathways affected.
Biochemical And Physiological Effects
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been shown to have a variety of effects on behavior and physiology. It has been shown to increase seizure threshold in animal models of epilepsy, suggesting a potential use as an anticonvulsant. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been shown to have anxiolytic and antidepressant effects, likely due to its ability to increase GABA levels in the brain.
Advantages And Limitations For Lab Experiments
2-[(2-Chloroacetyl)-methylamino]butanoic acid's ability to selectively inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function. However, its potency and non-specific effects on other enzymes and pathways can make interpretation of results challenging. Additionally, 2-[(2-Chloroacetyl)-methylamino]butanoic acid's potential toxicity and limited solubility can make it difficult to use in some experimental settings.
Future Directions
Future research on 2-[(2-Chloroacetyl)-methylamino]butanoic acid could focus on its potential as a therapeutic agent for neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies could explore the specific brain regions and pathways affected by 2-[(2-Chloroacetyl)-methylamino]butanoic acid, as well as its potential interactions with other neurotransmitter systems. Finally, efforts to improve the solubility and toxicity profile of 2-[(2-Chloroacetyl)-methylamino]butanoic acid could make it a more widely used tool in scientific research.
Synthesis Methods
2-[(2-Chloroacetyl)-methylamino]butanoic acid can be synthesized via several methods, including the reaction of chloroacetyl chloride with methylamine followed by the addition of butyric acid, or by the reaction of chloroacetyl chloride with butyric acid followed by the addition of methylamine. Both methods require careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been extensively used in scientific research to study the role of GABA in the central nervous system. It has been shown to increase GABA levels in the brain, leading to a variety of effects on behavior and physiology. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been used to study the effects of GABA on various diseases and disorders, including epilepsy, anxiety, and depression.
properties
CAS RN |
138062-77-8 |
|---|---|
Product Name |
2-[(2-Chloroacetyl)-methylamino]butanoic acid |
Molecular Formula |
C7H12ClNO3 |
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-3-5(7(11)12)9(2)6(10)4-8/h5H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
UKOSFEOZMXOTPF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
synonyms |
Butanoic acid, 2-[(chloroacetyl)methylamino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



